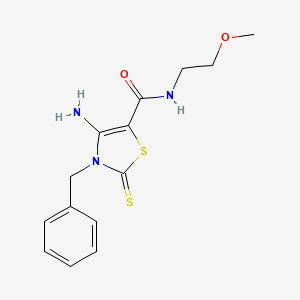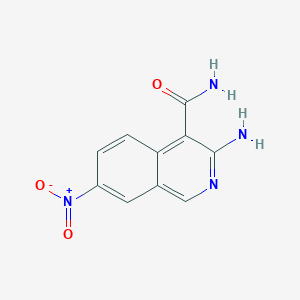![molecular formula C21H23N3O2 B4333752 N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B4333752.png)
N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
Overview
Description
N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and oncology.
Mechanism of Action
DPA-714 binds selectively to N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, which is located on the outer membrane of mitochondria. This compound is involved in the transport of cholesterol and other molecules into mitochondria, as well as in the regulation of mitochondrial function and apoptosis. This compound expression is upregulated in response to various stressors, including inflammation, oxidative stress, and hypoxia. DPA-714 can modulate this compound activity and affect various cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and physiological effects:
DPA-714 has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In general, DPA-714 can modulate the expression of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and affect mitochondrial function. DPA-714 can also induce apoptosis in cancer cells and sensitize them to chemotherapy.
Advantages and Limitations for Lab Experiments
DPA-714 has several advantages for lab experiments, including its high selectivity for N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, its ability to cross the blood-brain barrier, and its low toxicity. DPA-714 can be used in various experimental models, including cell culture, animal models, and human studies. However, there are also some limitations to the use of DPA-714, including its high cost, the need for specialized equipment for PET imaging, and the potential for off-target effects.
Future Directions
There are several future directions for the use of DPA-714 in scientific research. One area of interest is the development of new N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide ligands with improved selectivity and affinity. Another area of interest is the use of DPA-714 as a therapeutic agent for various neurological and oncological disorders. Finally, there is a need for further research into the mechanisms of action of DPA-714 and its effects on cellular processes.
Scientific Research Applications
DPA-714 has been widely used in scientific research, particularly in the fields of neuroscience and oncology. In neuroscience, DPA-714 is used as a radioligand for positron emission tomography (PET) imaging of N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide expression in the brain. This compound expression is upregulated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. PET imaging with DPA-714 can provide valuable insights into the pathophysiology of these disorders and help in the development of new treatments.
In oncology, DPA-714 has shown potential as a diagnostic and therapeutic agent for various types of cancer. This compound expression is upregulated in many types of cancer, including breast cancer, lung cancer, and glioma. DPA-714 can be used as a radioligand for PET imaging of this compound expression in tumors, which can help in the early detection and staging of cancer. DPA-714 can also be conjugated with chemotherapeutic agents to selectively target cancer cells and improve the efficacy of treatment.
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-23(2)13-8-12-22-21(26)20(25)19-18(16-9-4-3-5-10-16)15-17-11-6-7-14-24(17)19/h3-7,9-11,14-15H,8,12-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXMYHCCIPOBKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)C1=C(C=C2N1C=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(pyridin-3-ylmethyl)[2-(1H-tetrazol-5-yl)phenyl]amine](/img/structure/B4333674.png)
![2-pyridin-4-yl-5-(2-thienyl)-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4333686.png)
![methyl 2-{[N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4333692.png)
![ethyl 2-amino-5-oxo-4-pyridin-3-yl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B4333710.png)

![ethyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B4333727.png)
![methyl 2-{[(3,4-diethoxyphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4333734.png)
![ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B4333735.png)
![ethyl N-[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]glycinate](/img/structure/B4333738.png)
![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol](/img/structure/B4333745.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-2-phenyl-1,3-thiazole](/img/structure/B4333763.png)
![5-chloro-6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B4333764.png)
![N-dibenzo[b,d]furan-3-yl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B4333781.png)